4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
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Overview
Description
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a pyridin-4-yl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromine and pyridin-4-yl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 2-bromoacetophenone and thiourea in the presence of a base can yield the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The pyridin-4-yl group can engage in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and ligands under inert atmosphere.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Material Science: Employed in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole core but differ in their substituents, leading to varied biological activities.
Thiazole Acrylonitrile Derivatives: These derivatives have different substituents on the thiazole ring, affecting their chemical and biological properties.
Uniqueness
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C9H7BrN2S |
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Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-2-4-11-5-3-7/h2-5H,1H3 |
InChI Key |
YGEGDTVPQGHDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)Br |
Origin of Product |
United States |
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